2-(2-Chloro-3-fluorophenyl)acetic acid
Overview
Description
2-(2-Chloro-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where phenylacetic acid is treated with chlorinating and fluorinating agents under acidic conditions to introduce the chlorine and fluorine substituents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
2-(2-Chloro-3-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Similar structure but lacks the chlorine atom.
3-Fluorophenylacetic acid: Fluorine atom is positioned differently on the phenyl ring.
2-Chlorophenylacetic acid: Similar structure but lacks the fluorine atom.
Uniqueness
2-(2-Chloro-3-fluorophenyl)acetic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can enhance its chemical reactivity and biological activity compared to compounds with only one halogen substituent .
Properties
IUPAC Name |
2-(2-chloro-3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMBDAACHFCAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717178 | |
Record name | (2-Chloro-3-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000523-07-8 | |
Record name | (2-Chloro-3-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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